molecular formula C15H10Br2O B8762340 (E)-4,4'-Dibromochalcone

(E)-4,4'-Dibromochalcone

Cat. No.: B8762340
M. Wt: 366.05 g/mol
InChI Key: LRNSKEMAIABAKW-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzalacetophenone is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of bromine atoms at the para positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromobenzalacetophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-bromoacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of 4,4’-Dibromobenzalacetophenone follows similar principles but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromobenzalacetophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atoms on the aromatic rings make the compound susceptible to further substitution reactions.

    Nucleophilic Addition: The α,β-unsaturated carbonyl system can undergo nucleophilic addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Addition Reactions: Formation of addition products with nucleophiles.

    Oxidation and Reduction: Formation of corresponding alcohols, ketones, or carboxylic acids.

Scientific Research Applications

4,4’-Dibromobenzalacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dibromobenzalacetophenone involves its interaction with molecular targets through its α,β-unsaturated carbonyl system. This system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The bromine atoms enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone: A precursor in the synthesis of 4,4’-Dibromobenzalacetophenone.

    4-Bromobenzaldehyde: Another precursor used in the synthesis.

    Chalcones: A broader class of compounds with similar structural features.

Uniqueness

4,4’-Dibromobenzalacetophenone is unique due to the presence of bromine atoms at the para positions of both phenyl rings, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other chalcones and related compounds.

Properties

Molecular Formula

C15H10Br2O

Molecular Weight

366.05 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H

InChI Key

LRNSKEMAIABAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (1.8 g, 45 mmol) and 4-bromoacetophenone (7.12 g, 36 mmol) were dissolved in water (18 mL) and ethanol (50 mL). 4-Bromo benzaldehyde (6.62 g, 36 mmol) dissolved in ethanol (20 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to stir overnight. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 100° C. for 12 hours. A light tan solid was obtained (12.8 g, 97% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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